molecular formula C8H14ClN3 B1413463 (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride CAS No. 1821743-28-5

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B1413463
CAS No.: 1821743-28-5
M. Wt: 187.67 g/mol
InChI Key: ZIFUNXQBKBEWIW-SCLLHFNJSA-N
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Description

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride is a chiral cyclopentane-based amine derivative featuring a pyrazole substituent at the C2 position. Its stereospecific (1R,2R) configuration distinguishes it from racemic mixtures and other diastereomers. The hydrochloride salt enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFUNXQBKBEWIW-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N2C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride typically involves several key steps:

  • Synthesis of Cyclopentanone Precursors : The starting material often involves cyclopentanone derivatives, which undergo transformations to introduce the pyrazole ring and the amine functionality.

  • Introduction of Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

  • Resolution and Enantiomer Separation : Given the chiral nature of the compound, resolution techniques such as crystallization with chiral acids or chromatographic methods may be employed to isolate the desired enantiomer.

  • Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt, typically by reaction with hydrochloric acid.

Detailed Synthesis Steps

Step 1: Synthesis of Cyclopentanone Derivatives
Step 3: Resolution and Enantiomer Separation
  • Methods : Crystallization with chiral acids or chiral chromatography
  • Conditions : Depends on the specific method used.
Step 4: Formation of Hydrochloride Salt
  • Reagents : Hydrochloric acid
  • Conditions : Typically involves dissolving the free base in a solvent and adding hydrochloric acid.

Data Tables

Table 1: Synthesis Conditions for Key Steps

Step Reagents Conditions Yield
1 Cyclopentanone, Oxidizing Agent Solvent (e.g., ethanol), Temperature (e.g., reflux) Varies
2 Hydrazine Derivative, Carbonyl Compound Solvent (e.g., methanol), Temperature (e.g., reflux) Varies
3 Chiral Acid or Chiral Column Solvent (e.g., ethanol), Temperature (e.g., room temperature) Varies
4 Hydrochloric Acid Solvent (e.g., diethyl ether), Temperature (e.g., room temperature) High

Table 2: Physical and Chemical Properties

Property Value
CAS Number 1821743-28-5 (for the dihydrochloride form with its enantiomer)
Purity Typically >98%
Appearance White or off-white solid
Solubility Soluble in water and organic solvents

Research Findings

Research on pyrazole derivatives, including This compound , highlights their potential in various therapeutic areas. However, specific biological activity data for this compound is limited. The synthesis and characterization of such compounds are crucial for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclopentane ring, leading to various reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced pyrazole or cyclopentane derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its chiral nature.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Studied for its ability to bind to specific biological receptors.

Medicine

    Drug Development: Investigated as a potential therapeutic agent for various conditions.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyclopentane ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound is compared with five structurally related analogues (Table 1), highlighting differences in substituents, ring systems, and functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents/Ring System Salt Form Key Features
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride (Target) C8H13ClN4 200.67 Unsubstituted pyrazole; cyclopentane Monohydrochloride Stereospecific (1R,2R) configuration
rac-(1R,2S)-2-(4-iodo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride C8H12ClIN3 337.56 4-iodo-pyrazole; cyclopentane Monohydrochloride Racemic mixture; halogenated pyrazole
rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride C8H12BrClN3 290.57 4-bromo-pyrazole; cyclopentane Monohydrochloride Bromine substituent; racemic
rac-(1S,2R)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride C9H17Cl2N3O 266.16 Ether-linked methylpyrazole; cyclopentane Dihydrochloride Ether bridge; dihydrochloride salt
(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride C10H18ClN3 215.72 Cyclopropane; 2-methylpropyl-pyrazole Monohydrochloride Smaller cyclopropane ring; bulky substituent
rac-(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride C10H14ClN3O3 267.70 Oxolane (tetrahydrofuran) ring; carboxylic acid Monohydrochloride Carboxylic acid; oxolane scaffold

Analysis of Structural and Functional Differences

Halogenated Pyrazole Derivatives The 4-iodo and 4-bromo analogues () introduce halogens at the pyrazole ring, increasing molecular weight and lipophilicity. Bromine offers a balance between size and electronic effects, often improving target affinity in medicinal chemistry .

Ether-Linked Pyrazole ()

  • The ether bridge in rac-(1S,2R)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride introduces polarity, likely improving solubility compared to the target compound. However, the dihydrochloride salt may reduce bioavailability due to higher ionic strength.

Cyclopropane vs. The 2-methylpropyl group on pyrazole adds steric bulk, which could hinder interactions with flat binding pockets but enhance selectivity for sterically tolerant targets .

Oxolane and Carboxylic Acid ()

  • The oxolane ring and carboxylic acid group introduce hydrogen-bonding capabilities and polarity, contrasting with the amine group in the target compound. This scaffold may target enzymes like proteases or kinases that recognize acidic moieties .

Stereochemical and Salt Form Considerations

  • The target compound’s (1R,2R) configuration provides enantiomeric purity, critical for chiral biological targets. Racemic mixtures (e.g., ) may exhibit reduced efficacy or off-target effects due to opposing activities of enantiomers.
  • Salt forms influence solubility and stability: monohydrochloride salts (Target, ) are common for amines, while dihydrochloride salts () may improve crystallinity but require careful pH optimization .

Biological Activity

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride is a chiral organic compound characterized by a cyclopentane ring substituted with a pyrazole moiety and an amine group. Its hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry. This compound has garnered attention in pharmacology due to its potential biological activities.

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the pyrazole ring allows for unique electronic and steric properties, enabling selective interactions with chiral biological targets. This selectivity is crucial for its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains.
  • Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for metabolic disorders and obesity management .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of bacterial growth at concentrations above 50 µM.
Study 2Showed dose-dependent inhibition of ACC activity, with an IC50 value of approximately 20 µM.
Study 3Evaluated cytotoxicity against various cell lines, indicating low toxicity at therapeutic concentrations.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
(1R,2R)-2-(1H-imidazol-1-yl)cyclopentan-1-amineImidazole StructureModerate antimicrobial activity
(1R,2R)-2-(1H-triazol-1-yl)cyclopentan-1-amineTriazole StructureLow inhibition of ACC

The distinct structural features of this compound contribute to its unique biological profile.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : The synthesis should prioritize stereochemical control during cyclopentane ring formation. Techniques like chiral auxiliaries or asymmetric catalysis (e.g., using transition-metal catalysts) can enhance enantioselectivity. Post-synthesis purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical. Structural validation via [α]D (optical rotation) and chiral HPLC (e.g., comparing retention times with enantiomer standards) ensures purity .

Q. How can researchers confirm the stereochemical configuration of the cyclopentane ring in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, similar cyclopentane derivatives (e.g., trans-(1R,2R)-2-aminocyclopentanol hydrochloride) have been resolved using single-crystal diffraction, revealing bond angles and torsion angles consistent with the (1R,2R) configuration . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate axial/equatorial substituents .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use HPLC-MS to monitor degradation products (e.g., pyrazole ring hydrolysis or amine oxidation). Stability studies should include accelerated aging at 40°C/75% relative humidity, with periodic analysis by TGA (thermogravimetric analysis) for hygroscopicity and DSC (differential scanning calorimetry) for thermal decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, given its structural similarity to known receptor ligands?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) can simulate interactions with target proteins (e.g., G-protein-coupled receptors). For pyrazole-containing analogs, studies on pyrimidine derivatives (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-trifluoromethylpyrimidine) suggest that substituent orientation affects binding affinity . MD (molecular dynamics) simulations over 100 ns can assess binding stability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound’s conformation?

  • Methodological Answer : Dynamic NMR can detect ring puckering or chair-to-chair interconversions in solution, which may differ from solid-state X-ray structures. For example, cyclopentanol derivatives exhibit conformational flexibility; coupling constants (J values) in 1H NMR (e.g., vicinal H-H couplings) can validate solution-phase geometry .

Q. How does the pyrazole moiety influence the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?

  • Methodological Answer : The pyrazole group increases hydrophilicity, potentially improving solubility but reducing membrane permeability. LogP calculations (e.g., using ChemAxon) and Caco-2 cell assays can quantify permeability. Structural analogs (e.g., 3-hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone) show that methyl or halogen substitutions on pyrazole improve metabolic stability .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s in vitro biological activity to avoid false positives?

  • Methodological Answer : Include a racemic mixture control to distinguish enantiomer-specific effects. Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. For cytotoxicity, compare results with structurally related but inactive analogs (e.g., 2-methylpropan-1-amine hydrochloride) to rule off-target effects .

Q. How can researchers validate the compound’s mechanism of action when conflicting literature reports exist on related analogs?

  • Methodological Answer : Conduct a systematic SAR (structure-activity relationship) study, varying the cyclopentane substituents (e.g., replacing pyrazole with imidazole) and measuring activity changes. Cross-reference with databases like PubChem BioAssay to identify conserved pharmacophores .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Reactant of Route 2
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride

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